molecular formula C19H27BO3 B14062768 2-(4'-Methoxy-1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4'-Methoxy-1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14062768
M. Wt: 314.2 g/mol
InChI Key: LWIUEUNBRMHMGO-UHFFFAOYSA-N
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Description

2-(4’-Methoxy-1,2,3,6-tetrahydro-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound with a unique structure that includes a biphenyl core and a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Methoxy-1,2,3,6-tetrahydro-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated biphenyl derivative reacts with a boronic acid or ester in the presence of a palladium catalyst.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the biphenyl core.

    Formation of the Dioxaborolane Ring: The final step involves the formation of the dioxaborolane ring through a reaction between the biphenyl derivative and a boronic ester under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4’-Methoxy-1,2,3,6-tetrahydro-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydrogenated derivatives.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(4’-Methoxy-1,2,3,6-tetrahydro-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.

    Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.

    Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, with specific properties.

Mechanism of Action

The mechanism of action of 2-(4’-Methoxy-1,2,3,6-tetrahydro-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.

    Pathways Involved: It may participate in signaling pathways, metabolic processes, and other biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydro-6-methoxynaphthalene: Similar in structure but lacks the dioxaborolane ring.

    6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Contains a similar methoxy group but has a different core structure.

    Tetralin: A simpler compound with a similar tetrahydronaphthalene core but without the methoxy group and dioxaborolane ring.

Uniqueness

2-(4’-Methoxy-1,2,3,6-tetrahydro-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a biphenyl core, methoxy group, and dioxaborolane ring, which confer specific chemical and physical properties that are valuable in various applications.

Properties

Molecular Formula

C19H27BO3

Molecular Weight

314.2 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C19H27BO3/c1-18(2)19(3,4)23-20(22-18)16-10-6-14(7-11-16)15-8-12-17(21-5)13-9-15/h8-10,12-14H,6-7,11H2,1-5H3

InChI Key

LWIUEUNBRMHMGO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C3=CC=C(C=C3)OC

Origin of Product

United States

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